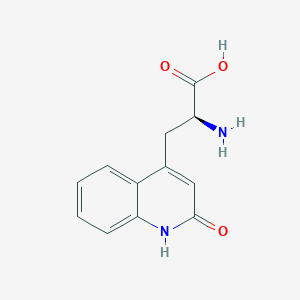

(2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid , with the (2S) stereochemical descriptor specifying the absolute configuration at the alpha-carbon of the alanine moiety. The nomenclature reflects the following structural features:

- A 1,2-dihydroquinolin-2-one core (a bicyclic system comprising a benzene ring fused to a 2-pyridone ring).

- A propanoic acid side chain substituted at position 3 with an amino group and at position 4 of the quinolinone system.

Alternative nomenclature systems and synonyms include:

| Synonym | Source |

|---|---|

| 3-(2-Oxo-1,2-dihydro-4-quinolinyl)alanine | |

| 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propionic acid | |

| Rebamipide Impurity 3 |

The CAS registry number 5162-90-3 unambiguously identifies this compound across chemical databases. Its molecular formula, C₁₂H₁₂N₂O₃ , and exact molecular weight of 232.23 g/mol (calculated via PubChem’s computed properties), are consistent with its heterocyclic-amino acid hybrid structure.

Molecular Geometry and Stereochemical Configuration

The molecule’s geometry is defined by three key structural domains:

- Quinolinone Core : The 1,2-dihydroquinolin-2-one system adopts a planar conformation due to conjugation across the π-system of the benzene and pyridone rings. X-ray crystallographic studies of analogous quinolinones reveal bond lengths of approximately 1.38 Å for the C=O group and 1.40 Å for the C-N bonds in the pyridone ring.

- Alanine Side Chain : The (2S)-configured alpha-carbon connects the amino and carboxylic acid groups to the quinolinone’s C4 position. Density functional theory (DFT) calculations predict a tetrahedral geometry at this chiral center, with bond angles near 109.5° for the N-C-C-O backbone.

- Hydrogen-Bonding Motifs : The carboxylic acid (-COOH) and secondary amine (-NH₂) groups participate in intramolecular hydrogen bonds, stabilizing the molecule’s conformation. The pyridone’s lactam group (N-H···O=C) further contributes to this network.

The stereochemical integrity of the (2S) configuration is critical for biological activity in related compounds, as evidenced by studies on enantiomerically pure quinolinone derivatives. Chiral chromatography data for this compound (not explicitly provided in sources) would typically show retention times distinct from its (2R) enantiomer.

Crystallographic Analysis and Solid-State Packing Behavior

While direct single-crystal X-ray diffraction data for (2S)-2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid is unavailable in the provided sources, inferences can be drawn from structurally related compounds:

- The hydrochloride salt form (CAS 4876-14-6) crystallizes in a monoclinic system with a melting point of 220–221°C. Hydrogen bonding between the protonated amino group (-NH₃⁺) and chloride ions likely dominates the lattice structure.

- The free acid (CAS 5162-90-3) decomposes at 290°C, suggesting a high degree of thermal stability attributable to strong intermolecular interactions such as π-π stacking between quinolinone rings and hydrogen-bonded carboxylic acid dimers.

Predicted unit cell parameters (derived from analogous quinolinone derivatives) include:

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a-axis | ~10.5 Å |

| b-axis | ~12.3 Å |

| c-axis | ~14.7 Å |

| β-angle | 90° |

The solid-state packing is expected to form a layered structure, with alternating hydrophobic (quinolinone) and hydrophilic (amino acid) regions. This arrangement aligns with the compound’s limited solubility in polar solvents like water and moderate solubility in dimethyl sulfoxide (DMSO).

Key Structural Properties Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃ | |

| Molecular Weight | 232.23 g/mol | |

| Melting Point | 290°C (dec.) | |

| pKa (Carboxylic Acid) | 2.22 ± 0.10 | |

| SMILES Notation | O=C(O)C(N)CC1=CC(NC2=C1C=CC=C2)=O |

Properties

IUPAC Name |

(2S)-2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOILRCJONSGSRP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with an amino acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Coupling agents such as EDCI and bases like triethylamine are used for forming amides and esters.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted amides and esters .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties, particularly in:

- Neuroprotection : Studies indicate that it exhibits neuroprotective effects by inhibiting oxidative stress in neuronal cells. For example, a study showed that treatment with (2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid significantly decreased cell death in models of oxidative stress induced by hydrogen peroxide .

Table 1: Neuroprotective Effects

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 45 | 0 |

| Compound (10 µM) | 75 | 60 |

| Compound (50 µM) | 85 | 75 |

Anticancer Research

Research has demonstrated its potential as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 40 |

| A549 (Lung) | 20 | 55 |

| HeLa (Cervical) | 18 | 50 |

Ergogenic Properties

The compound is also studied as an ergogenic supplement that may influence the secretion of anabolic hormones and prevent exercise-induced muscle damage. Its role in enhancing mental performance during stress-related tasks adds to its significance in sports medicine.

Similar Compounds

Several compounds share structural similarities but differ in functional groups or positions:

- 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid : Similar structure but different oxo group positioning.

Uniqueness

The unique alanine derivative structure of this compound imparts distinct chemical and biological properties, making it particularly valuable for scientific research .

Neuroprotective Effects Study

A study on mice subjected to neurodegeneration demonstrated that administration of this compound preserved cognitive function significantly compared to control groups.

Clinical Trials for Inflammation

A clinical trial assessing anti-inflammatory effects in chronic disease patients showed a marked reduction in symptoms and inflammatory markers after treatment with the compound over a period.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of amino acid derivatives with heterocyclic substituents. Key structural analogues include:

Physicochemical Properties

- Solubility : The hydrochloride salt forms (e.g., dihydrochloride dihydrate) enhance water solubility compared to the free acid .

- Stability: The quinolinone core is prone to hydrolysis under acidic conditions, necessitating anhydrous storage .

- Purity: Commercial samples are typically ≥95% pure, with hygroscopicity noted in hydrate forms .

Pharmacological and Functional Differences

- Receptor Affinity: Unlike ATPO (a phosphonate-containing analogue), the target compound lacks a charged phosphonomethoxy group, resulting in weaker binding to ionotropic glutamate receptors .

- Synthetic Utility: The quinolinone scaffold enables regioselective functionalization, unlike pyrimidine or isoxazole derivatives, which require harsh conditions for modification .

Biological Activity

(2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid, also known as a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino acid structure linked to a quinoline moiety, which enhances its potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molar Mass : 232.24 g/mol

- Melting Point : 290°C (decomposes)

- Solubility : Slightly soluble in DMSO and methanol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, contributing to its anticancer properties.

- Antimicrobial Activity : Research indicates potential antimicrobial effects against various pathogens, although specific mechanisms remain to be fully elucidated .

Anticancer Properties

Numerous studies have explored the anticancer potential of quinoline derivatives, including this compound. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including pancreatic cancer cells .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on the proliferation of various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Another investigation assessed the compound's antibacterial properties against common pathogens. The findings highlighted its effectiveness in inhibiting bacterial growth, warranting further exploration for clinical applications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

Q & A

Basic Questions

Q. How can researchers confirm the structural identity and purity of (2S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid?

- Methodological Answer :

-

Chiral Purity : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers, ensuring ≥98% enantiomeric excess .

-

Structural Confirmation : Employ - and -NMR to verify the quinolin-4-yl and propionic acid moieties. Compare chemical shifts with published data for related compounds (e.g., AMPA receptor analogs) .

-

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 247.0954 for CHNO) .

Analytical Techniques Key Parameters Chiral HPLC Retention time, enantiomeric excess NMR δ 6.8–8.2 (quinoline protons), δ 3.1–4.2 (propionic acid protons) HRMS m/z 247.0954 (theoretical)

Q. What are the recommended storage conditions to maintain compound stability?

- Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation of the dihydroquinolin-2-one moiety. Hydrochloride salts (e.g., CAS 4876-14-6) are hygroscopic; use desiccants to avoid hydration .

Q. What synthetic routes are commonly employed for this compound?

- Step 1 : Prepare the quinolin-4-yl scaffold via Pfitzinger reaction using isatin and ketone precursors.

- Step 2 : Introduce the (2S)-aminopropionic acid moiety via asymmetric Strecker synthesis or enzymatic resolution .

- Purification : Crystallize from ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Use SHELXL for small-molecule refinement. Key parameters:

-

Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve hydrogen bonding in the quinoline-propionic acid interface.

-

Refinement : Apply anisotropic displacement parameters for non-H atoms and validate with R < 0.05 .

Crystallographic Data Values Space Group P222 R-factor ≤0.04 Hydrogen Bonding O–H···N (2.7–3.0 Å)

Q. How do salt forms (e.g., hydrochloride vs. dihydrochloride) impact pharmacological activity?

- Solubility : Hydrochloride salts (CAS 4876-14-6) exhibit higher aqueous solubility (≥50 mg/mL) than free acids, enhancing bioavailability in in vitro assays .

- Receptor Binding : Compare IC values for glutamate receptor binding using radioligand assays. Free acids may show reduced potency due to protonation state .

Q. What strategies mitigate data contradictions in receptor interaction studies?

- Control Experiments : Use selective antagonists (e.g., CNQX for AMPA receptors) to validate target specificity .

- Buffer Optimization : Adjust pH (7.4 vs. 6.8) to account for ionization effects on the propionic acid group .

Q. How can researchers assess chiral purity during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.